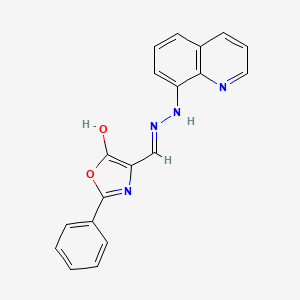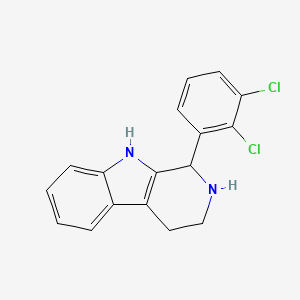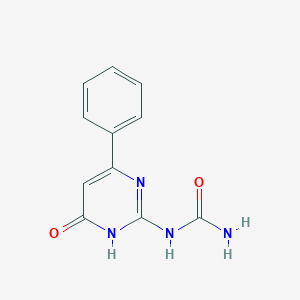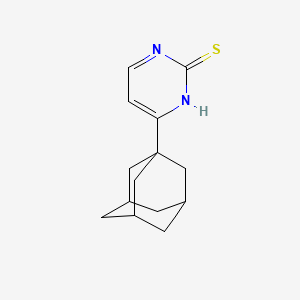
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone, also known as OCA-Q or 8-quinolinylhydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 8-hydroxyquinoline and has been synthesized using various methods.
科学的研究の応用
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been shown to exhibit antitumor, antiviral, and antibacterial activities. In addition, 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been reported to have potential as an anti-inflammatory and neuroprotective agent. 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone is not fully understood. However, it has been reported that 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone can chelate metal ions such as copper and iron, which may contribute to its biological activities. 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has also been reported to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone can induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and hepatitis C virus, and inhibit the growth of bacteria such as Staphylococcus aureus. In addition, 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been reported to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone in lab experiments is its versatility. 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone can be used in various assays such as cell viability assays, enzyme assays, and fluorescence assays. In addition, 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone in lab experiments is its potential toxicity. 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays.
将来の方向性
There are several future directions for the study of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone. One direction is to further investigate the mechanism of action of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone. Understanding the mechanism of action may provide insights into the potential therapeutic applications of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone. Another direction is to explore the use of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone as a fluorescent probe for the detection of metal ions. Developing new assays based on 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone may have applications in various fields such as environmental monitoring and biomedical research. Finally, further studies are needed to evaluate the potential toxicity of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone and to develop strategies to mitigate its toxicity.
合成法
The synthesis of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been reported using various methods. One of the most commonly used methods involves the reaction of 8-hydroxyquinoline with 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone. Other methods involve the reaction of 8-hydroxyquinoline with substituted oxazoles or aldehydes.
特性
IUPAC Name |
2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19-16(22-18(25-19)14-6-2-1-3-7-14)12-21-23-15-10-4-8-13-9-5-11-20-17(13)15/h1-12,23-24H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQTYUUXBSOPB-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NNC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)

![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)

![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)
![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)
![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)